2-[[2-(3-Methyl-2-methylimino-4-oxo-5-thiazolidinyl)-1-oxoethyl]amino]benzoic acid ethyl ester
Description
The compound 2-[[2-(3-Methyl-2-methylimino-4-oxo-5-thiazolidinyl)-1-oxoethyl]amino]benzoic acid ethyl ester is a structurally complex molecule featuring a benzoic acid ethyl ester backbone conjugated to a thiazolidinone ring via an acetamide linker. The thiazolidinone moiety (a five-membered heterocyclic ring containing nitrogen and sulfur) is substituted with methyl and methylimino groups at positions 2 and 3, respectively, and a ketone at position 2. This scaffold is of significant interest in medicinal chemistry due to the bioactivity of thiazolidinone derivatives, which are associated with antimicrobial, anti-inflammatory, and enzyme-inhibitory properties .
Properties
IUPAC Name |
ethyl 2-[[2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-4-23-15(22)10-7-5-6-8-11(10)18-13(20)9-12-14(21)19(3)16(17-2)24-12/h5-8,12H,4,9H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWOQEDLNZSBFHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CC2C(=O)N(C(=NC)S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiazolidinone Moieties
a. 2-[3-(4-Chlorophenyl)-2-[(2,4-dichlorobenzoyl)imino]-4-oxo-5-thiazolidinylidene]-acetic acid, methyl ester
- Structure: Contains a thiazolidinone ring substituted with chlorophenyl and dichlorobenzoyl groups.
- Key Differences: The benzoic acid ester is replaced with a methyl ester, and the substituents on the thiazolidinone are bulkier (chlorinated aromatic groups vs. methyl/methylimino in the target compound).
- Research Findings: Limited studies exist, but halogenated thiazolidinones often exhibit enhanced antimicrobial activity due to increased lipophilicity .
b. Acetic acid, 2-[3-methyl-4-oxo-5-(1-pyrrolidinyl)-2-thiazolidinylidene]-, ethyl ester
- Structure: Features a pyrrolidinyl group at position 5 of the thiazolidinone and lacks the acetamide linkage to a benzoic acid ester.
- Application : Used as an intermediate in synthesizing bioactive molecules with anticonvulsant properties .
Benzoic Acid Ester Derivatives
a. 4-[[2-[(4-Methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)thio]-1-oxoethyl]amino]benzoic acid ethyl ester
- Structure: Replaces the thiazolidinone with a triazole-thiophene group.
- Activity: Triazole derivatives are known for antifungal and anticancer applications .
b. 3-[[2-(4-fluorophenoxy)-1-oxoethyl]amino]-2-benzofurancarboxylic acid ethyl ester
- Structure: Substitutes the thiazolidinone with a benzofuran ring and fluorophenoxy group.
- Key Differences: The benzofuran scaffold may improve metabolic stability compared to thiazolidinones. Fluorine substitution can modulate pharmacokinetics .
Data Table: Structural and Functional Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Potential Applications |
|---|---|---|---|---|
| Target Compound | C₁₄H₁₇N₃O₄S | 335.37 | Thiazolidinone, methylimino, benzoic acid ester | Antimicrobial, enzyme inhibition |
| 2-[3-(4-Chlorophenyl)-2-[(2,4-dichlorobenzoyl)imino]-4-oxo-5-thiazolidinylidene]-acetic acid, methyl ester | C₁₈H₁₁Cl₃N₂O₃S | 441.71 | Chlorinated aromatic substituents | Antimicrobial |
| Acetic acid, 2-[3-methyl-4-oxo-5-(1-pyrrolidinyl)-2-thiazolidinylidene]-, ethyl ester | C₁₂H₁₈N₂O₃S | 278.35 | Pyrrolidinyl substituent | Synthetic intermediate |
| 4-[[2-[(4-Methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)thio]-1-oxoethyl]amino]benzoic acid ethyl ester | C₂₀H₁₃F₃N₂O₄ | 402.08 | Triazole-thiophene system | Antifungal, anticancer |
Research Findings and Implications
- Bioactivity of Thiazolidinones: The target compound’s thiazolidinone core is associated with inhibition of bacterial enoyl-acyl carrier protein reductase (FabI), a key enzyme in fatty acid biosynthesis .
- Role of Benzoic Acid Ester : The ethyl ester group enhances membrane permeability, acting as a prodrug moiety that may hydrolyze in vivo to release the active carboxylic acid .
- Comparative Limitations : Unlike halogenated analogues (e.g., ), the target compound lacks electron-withdrawing groups, which may reduce its potency but improve synthetic accessibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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